4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis
The molecular structure of 4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride is characterized by its InChI code: 1S/C11H18N2/c1-4-12-9-10-5-7-11(8-6-10)13(2)3/h5-8,12H,4,9H2,1-3H3 .Scientific Research Applications
Pharmaceutical Chemistry
Synthesis of Ion-Associate Complexes: This compound is used in the synthesis of ion-associate complexes, which are crucial for understanding the interactions between bioactive molecules and receptors . These complexes are characterized by various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry.
Antibacterial Studies
Development of Antibacterial Agents: The antibacterial activity of the synthesized ion-associate complexes involving 4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride is examined, providing insights into its potential use as an antibacterial agent .
Computational Chemistry
Density Functional Theory (DFT) Analysis: The electronic characteristics of the complex configurations are computed using DFT, which helps in predicting the behavior and properties of the compound in various states .
Material Science
Characterization of Solid Complexes: The compound is used to form solid complexes whose properties are determined by spectroscopic methods, aiding in the development of new materials with specific desired properties .
Organic Synthesis
Green Chemistry Applications: It serves as a reagent in green chemistry applications, where reactions are carried out at room temperature in deionized water, minimizing environmental impact .
Analytical Chemistry
Spectroscopic Characterization: The compound’s structure is characterized using FT-IR and NMR spectroscopy, which is essential for the identification and analysis of chemical substances .
Molecular Electronics
Frontier Molecular Orbitals Study: The study of HOMO and LUMO frontier molecular orbitals using the compound can provide valuable information for the design of molecular electronic devices .
Photophysics
UV-Vis Spectroscopy Analysis: The UV absorption peaks of the compound’s complex configurations are analyzed, which is important for understanding the photophysical properties of chemical substances .
Future Directions
The future directions for this compound could involve further exploration of its potential uses in medical and dental procedures, given its local anesthetic properties. Additionally, research into its synthesis, molecular structure, and physical and chemical properties could provide valuable insights .
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory properties, suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenase (cox) enzymes .
Mode of Action
Compounds with similar structures have been shown to inhibit cox enzymes, which play a key role in the inflammatory response .
Biochemical Pathways
Based on the anti-inflammatory properties of similar compounds, it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory activity, suggesting that the compound may reduce inflammation at the molecular and cellular levels .
properties
IUPAC Name |
4-(ethylaminomethyl)-N,N-dimethylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-9-10-5-7-11(8-6-10)12(15)14(2)3;/h5-8,13H,4,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBSIKPJEDMMTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1258651-78-3 | |
Record name | Benzamide, 4-[(ethylamino)methyl]-N,N-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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